molecular formula C16H17N3O5S B4183041 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide

2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide

Cat. No. B4183041
M. Wt: 363.4 g/mol
InChI Key: KGZFPXQYUZWMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT belongs to the class of thiophene derivatives, which have been found to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The mechanism of action of 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and inducible nitric oxide synthase, which play a key role in inflammation and cancer development. 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide has been found to have various biochemical and physiological effects in the body, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of various signaling pathways. 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide has also been found to have antitumor effects by inducing apoptosis and suppressing angiogenesis. In addition, 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide in lab experiments is its potent pharmacological effects, which make it an attractive candidate for drug development. 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide is also relatively easy to synthesize, and its purity can be determined by various analytical techniques. However, one of the limitations of using 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide in lab experiments is its potential toxicity, which needs to be carefully monitored. In addition, the mechanism of action of 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide is not fully understood, which makes it challenging to design experiments to elucidate its pharmacological effects.

Future Directions

There are several future directions for the study of 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide, including the development of novel therapeutic agents based on its chemical structure. 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate the mechanism of action of 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide and its potential toxicity, which will help to guide the development of safer and more effective drugs based on its chemical structure.
Conclusion:
In conclusion, 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide has been found to possess potent pharmacological effects, including anti-inflammatory, antitumor, and neuroprotective effects. However, further research is needed to fully understand the mechanism of action of 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide and its potential toxicity, which will help to guide the development of novel therapeutic agents based on its chemical structure.

Scientific Research Applications

2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation is a common underlying factor in many diseases, and 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide has been shown to possess potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-[(4-methoxy-3-nitrobenzoyl)amino]-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-3-4-10-8-11(14(17)20)16(25-10)18-15(21)9-5-6-13(24-2)12(7-9)19(22)23/h5-8H,3-4H2,1-2H3,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZFPXQYUZWMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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